ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate
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Overview
Description
ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a nitro-substituted isoxazole, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenoxy ring.
Isoxazole Formation: Construction of the isoxazole ring through cyclization reactions.
Vinylation: Introduction of the vinyl group to the phenoxy ring.
Esterification: Formation of the ethyl acetate moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The bromine atom can be substituted with other nucleophiles.
Substitution: The vinyl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted phenoxy acetates.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and isoxazole ring are key functional groups that can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{4-CHLORO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE
- ETHYL 2-{4-FLUORO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE
Uniqueness
ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.
Properties
Molecular Formula |
C16H15BrN2O6 |
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Molecular Weight |
411.20 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate |
InChI |
InChI=1S/C16H15BrN2O6/c1-3-23-15(20)9-24-13-7-5-12(17)8-11(13)4-6-14-16(19(21)22)10(2)18-25-14/h4-8H,3,9H2,1-2H3/b6-4+ |
InChI Key |
YFHOJYKFOLCZLG-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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